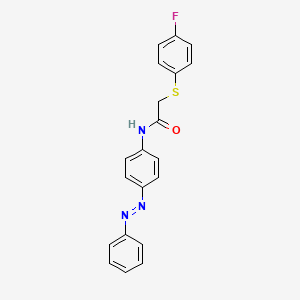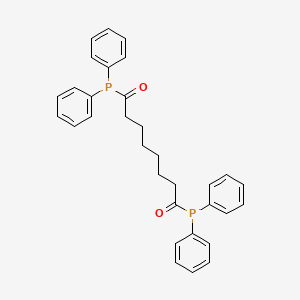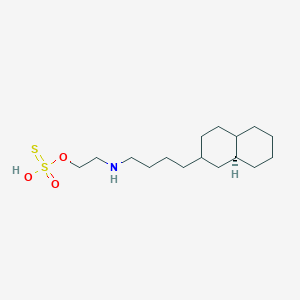
2-(hexa-2,4-dienoylamino)benzoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(hexa-2,4-dienoylamino)benzoic Acid is an organic compound with the molecular formula C13H13NO3. It contains a benzoic acid moiety linked to a hexa-2,4-dienoylamino group. This compound is characterized by its aromatic ring, carboxylic acid group, and a conjugated diene system, making it a subject of interest in various fields of research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hexa-2,4-dienoylamino)benzoic Acid typically involves the reaction of benzoic acid derivatives with hexa-2,4-dienoyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common bases used in this reaction include pyridine or triethylamine, which help in neutralizing the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(hexa-2,4-dienoylamino)benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the conjugated diene system into single bonds.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration reactions, respectively
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of halogenated or nitrated benzoic acid derivatives
Applications De Recherche Scientifique
2-(hexa-2,4-dienoylamino)benzoic Acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-(hexa-2,4-dienoylamino)benzoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The conjugated diene system and the carboxylic acid group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(hexa-2,4-dienoylamino)benzoic Acid: Unique due to its conjugated diene system and aromatic carboxylic acid structure.
2-(4-Hydroxyphenylazo)benzoic Acid: Contains an azo group and is used in dye synthesis.
2-(4-Nitrophenylazo)benzoic Acid: Contains a nitro group and is used in analytical chemistry
Uniqueness
Its conjugated diene system allows for diverse chemical transformations, making it a versatile compound in synthetic chemistry .
Propriétés
Numéro CAS |
339099-20-6 |
|---|---|
Formule moléculaire |
C13H13NO3 |
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
2-(hexa-2,4-dienoylamino)benzoic acid |
InChI |
InChI=1S/C13H13NO3/c1-2-3-4-9-12(15)14-11-8-6-5-7-10(11)13(16)17/h2-9H,1H3,(H,14,15)(H,16,17) |
Clé InChI |
IGQZJHOQJUCQRT-UHFFFAOYSA-N |
SMILES canonique |
CC=CC=CC(=O)NC1=CC=CC=C1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






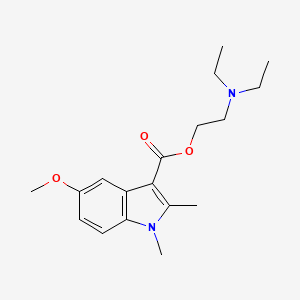
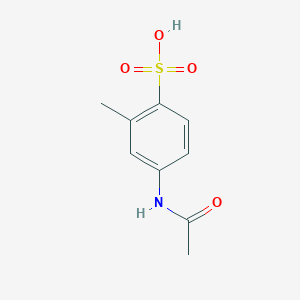
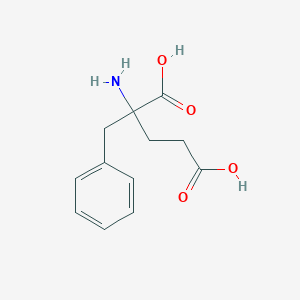


![4-Methylbenzenesulfonic acid [3-methyl-2-[(4-methylphenyl)sulfonyloxymethyl]butyl] ester](/img/structure/B14152136.png)
